molecular formula C10H11FeN 10* B1143392 Aminoferrocene CAS No. 1273-82-1

Aminoferrocene

Cat. No. B1143392
CAS RN: 1273-82-1
M. Wt: 201.05
InChI Key:
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Description

Synthesis Analysis

Aminoferrocene is synthesized through a range of methodologies, showcasing its versatility and applicability in various fields. Notably, it has been substituted to the C-terminus of six amino acids using the HBTU/HOBt coupling protocol, revealing the compound's potential in creating complex bioconjugates (Jios et al., 2007). Additionally, environmentally benign and cost-effective synthetic routes have been developed, adhering to green chemistry guidelines and making the process more sustainable (Leonidova et al., 2013).

Molecular Structure Analysis

The molecular structure of aminoferrocene and its derivatives has been extensively studied, providing insights into their folding and association phenomena both in the crystal and in solution. Techniques such as X-ray crystallography, IR, and NMR spectroscopy, alongside DFT calculations, have been pivotal in understanding these structures (Heinze & Schlenker, 2004).

Chemical Reactions and Properties

Aminoferrocene participates in a wide array of chemical reactions, owing to its rich chemistry. It serves as a precursor for the synthesis of various heterosubstituted aminoferrocenes and has been involved in reactions leading to the creation of novel ligands and bioconjugates. These activities underscore the compound's pivotal role in advancing organometallic chemistry and its applications (Butler & Quayle, 1998).

Physical Properties Analysis

The physical properties of aminoferrocene, such as its redox behavior, have been closely examined through electrochemical studies. These investigations reveal the influence of the amino group and the ferrocene backbone on the compound's redox activity, providing a deeper understanding of its behavior in various chemical contexts (Dwadnia et al., 2013).

Chemical Properties Analysis

Aminoferrocene's chemical properties, including its reactivity and stability, are key to its diverse applications. Studies focusing on its coordination chemistry, ligand behavior, and role in forming stable complexes with metal ions highlight the compound's utility in developing new materials and catalytic systems (Plenio & Burth, 1996).

Scientific Research Applications

Protein Turn Mimicry

  • Results : The biological potential of these peptides depends on their lipophilicity. Additionally, aminoferrocene-containing peptides can serve as chirooptical probes for determining various chirality elements, such as central amino acid chirality and peptide sequence helicity .

Synthesis of Ferrocene Amides and Esters

  • Results : These derivatives exhibit diverse properties and potential applications in materials science and catalysis .

Anticancer Aminoferrocene Derivatives

  • Results : These derivatives show promise as potential anticancer agents due to their selective activation in cancer cells .

Aminoferrocene–Graphene-Based Molecular Magnets

  • Results : Further research is needed to validate their potential as molecular magnets .

Safety And Hazards

Aminoferrocene causes skin irritation and serious eye irritation . It is advised to wash hands thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZBBOLTYBTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569741
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, amino-

CAS RN

1273-82-1
Record name Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,410
Citations
H Hagen, P Marzenell, E Jentzsch… - Journal of medicinal …, 2012 - ACS Publications
… In this work we describe novel aminoferrocene-based prodrugs, which, in contrast to hydroxyferrocifen, after activation form not only quinone methides (QMs), but also catalysts (iron or …
Number of citations: 242 pubs.acs.org
S Sethi, PK Das, N Behera - Journal of Organometallic Chemistry, 2016 - Elsevier
Aminoferrocene, Fe{(η 5 -C 5 H 4 NH 2 )(η 5 -Cp)} is an electron rich amine molecule with a redox-responsive metallocene backbone. Its chemistry has been enriched radically in the …
Number of citations: 19 www.sciencedirect.com
L Barišić, V Rapić, V Kovač - Croatica chemica acta, 2002 - hrcak.srce.hr
The syntheses of 1'-aminoferrocene-1-carboxylic acid (2a) and its derivatives are reported. Reaction of 1'-methoxycarbonylferrocene-1-carboxylic acid with ethyl chloroformate/…
Number of citations: 102 hrcak.srce.hr
MC Semencic, D Siebler, K Heinze, V Rapic - Organometallics, 2009 - ACS Publications
Ferrocene derivatives with one or two achiral and chiral arms based on α-amino acids (Gly, l-Ala, l-Val) attached to the cyclopentadienyl rings were prepared by solution-phase peptide …
Number of citations: 59 pubs.acs.org
K Heinze, M Schlenker - European Journal of Inorganic …, 2004 - Wiley Online Library
… The key synthon in this synthesis is 1-aminoferrocene (5). Although aminoferrocene is a known … The best method for a multigram synthesis of aminoferrocene proves to be the Gabriel …
P Marzenell, H Hagen, L Sellner, T Zenz… - Journal of medicinal …, 2013 - ACS Publications
… the previously described monomodified aminoferrocene 1a (… aminoferrocene was completely decomposed with the formation of iron ions. These data indicate that 1,1′-aminoferrocene …
Number of citations: 93 pubs.acs.org
L Barišić, M Čakić, KA Mahmoud, Y Liu… - … A European Journal, 2006 - Wiley Online Library
We present a detailed structural study of peptide derivatives of 1′‐aminoferrocene‐1‐carboxylic acid (ferrocene amino acid, Fca), one of the simplest organometallic amino acids. Fca …
K Kavallieratos, S Hwang, RH Crabtree - Inorganic chemistry, 1999 - ACS Publications
New ferrocenylamine derivatives 1,3-C 6 H 4 (CONHFc) 2 (3), 1,3-C 6 H 4 (SO 2 NHFc) 2 (4), and 1,3-C 6 H 4 (CONHFc)(COOEt) (5) (Fc = ferrocenyl), readily synthesized from FcNH 2 …
Number of citations: 66 pubs.acs.org
L Barišić, M Dropučić, V Rapić, H Pritzkow… - Chemical …, 2004 - pubs.rsc.org
… This feature can be realized in compounds of type 2, which incorporate the unnatural amino acid 1′-aminoferrocene-1-carboxylic acid (Fca) coupled with natural amino acids …
Number of citations: 56 pubs.rsc.org
S Daum, S Babiy, H Konovalova, W Hofer… - Journal of inorganic …, 2018 - Elsevier
… Aminoferrocene-based prodrugs are activated in cancer … partition coefficient for the best aminoferrocene-based prodrug (… the stabilization of the aminoferrocene drug released in cancer …
Number of citations: 31 www.sciencedirect.com

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